

# Methyl p-Coumarate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl p-coumarate

Cat. No.: B8817706

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CAS Number: 3943-97-3; 19367-38-5 (trans-isomer)

Synonyms: Methyl 4-hydroxycinnamate, Methyl p-hydroxycinnamate, 4-Hydroxycinnamic acid methyl ester, p-Coumaric acid methyl ester, (E)-Methyl 3-(4-hydroxyphenyl)acrylate.[1]

This technical guide provides an in-depth overview of **methyl p-coumarate**, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanisms of action.

## Chemical and Physical Properties

**Methyl p-coumarate** is the methyl ester of p-coumaric acid. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	178.18 g/mol	[1]
Appearance	White to light yellow crystalline solid	
Melting Point	138-141 °C	
Solubility	Soluble in DMSO, methanol, and ethanol	

## Biological Activities and Quantitative Data

**Methyl p-coumarate** exhibits a range of biological activities, including anti-inflammatory, melanin-inhibiting, and antifungal properties.

### Anti-inflammatory Activity

**Methyl p-coumarate** has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Assay	Cell Line	Treatment	Result	Reference
Cytokine Secretion (IL-6)	A549	100 µM Methyl p-coumarate + PMA	Significant reduction in IL-6 secretion	
Cytokine Secretion (TNF-α)	RAW 264.7	Methyl p-coumarate + LPS	Dose-dependent inhibition of TNF-α	

### Melanin Inhibition

**Methyl p-coumarate** acts as an inhibitor of melanin synthesis, primarily through the inhibition of tyrosinase.

Assay	System	IC <sub>50</sub> Value	Reference
Tyrosinase Inhibition	Mushroom Tyrosinase	Variable, dependent on substrate	
Melanin Production	B16F10 melanoma cells	Effective inhibition at non-cytotoxic concentrations	

## Antifungal Activity

The compound has demonstrated efficacy against various fungal strains.

Fungal Strain	MIC Value	Reference
Candida albicans	16 - >64 µg/mL	[2]
Aspergillus niger	Not specified	

## Experimental Protocols

### Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines the procedure to quantify the melanin content in B16F10 cells treated with **methyl p-coumarate**.

- Cell Culture and Treatment:
  - Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
  - Seed the cells in a 6-well plate at a density of 2 x 10<sup>5</sup> cells per well and allow them to adhere overnight.
  - Treat the cells with various concentrations of **methyl p-coumarate** (e.g., 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid).

- Cell Lysis and Melanin Solubilization:
  - After incubation, wash the cells twice with phosphate-buffered saline (PBS).
  - Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.
  - Incubate the plates at 80°C for 1 hour to solubilize the melanin.
- Quantification:
  - Transfer the lysates to a 96-well plate.
  - Measure the absorbance at 405 nm using a microplate reader.
  - Determine the protein concentration of the lysates using a BCA protein assay kit to normalize the melanin content to the total protein.
  - Calculate the melanin content as a percentage of the control.

## Western Blot for NF- $\kappa$ B Activation in A549 Cells

This protocol describes the detection of NF- $\kappa$ B (p65) activation in A549 human lung carcinoma cells.

- Cell Culture and Treatment:
  - Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  - Seed the cells and grow to 80-90% confluency.
  - Pre-treat the cells with **methyl p-coumarate** for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- $\alpha$ ) for a specified time (e.g., 30 minutes).
- Protein Extraction:
  - Wash the cells with ice-cold PBS.

- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
  - Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit overnight at 4°C. Use an antibody for total p65 and a housekeeping protein (e.g., β-actin or GAPDH) as controls.
  - Wash the membrane three times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Antifungal Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **methyl p-coumarate** against *Candida albicans*.

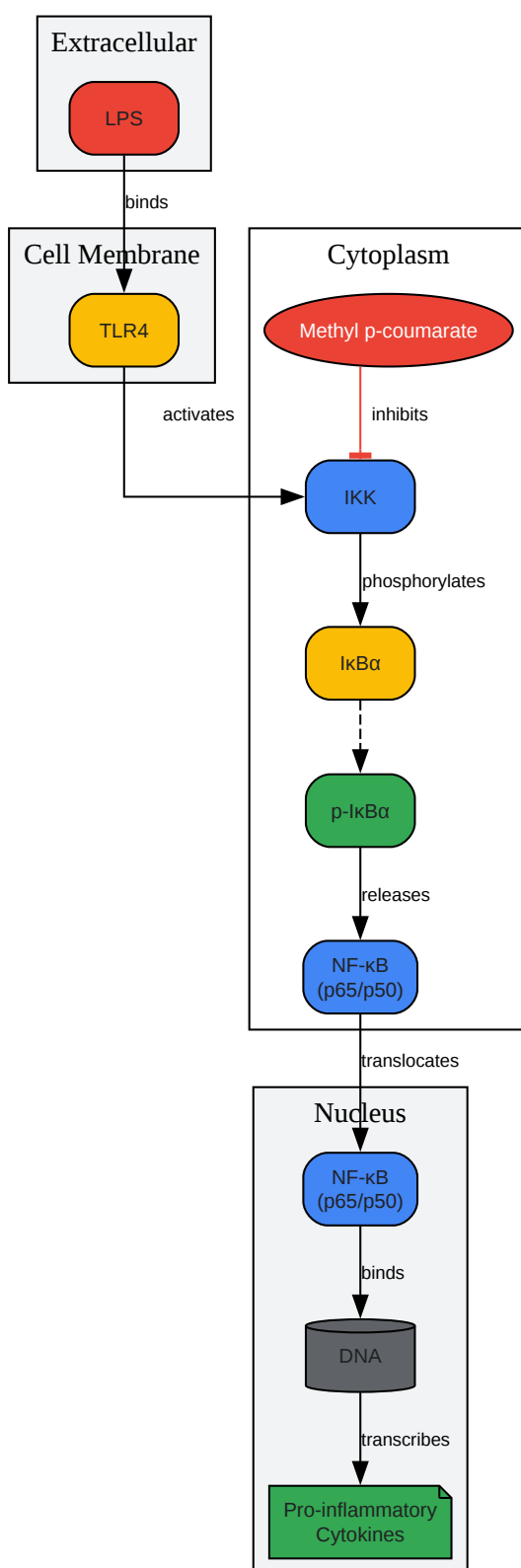
- Inoculum Preparation:
  - Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  - Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).

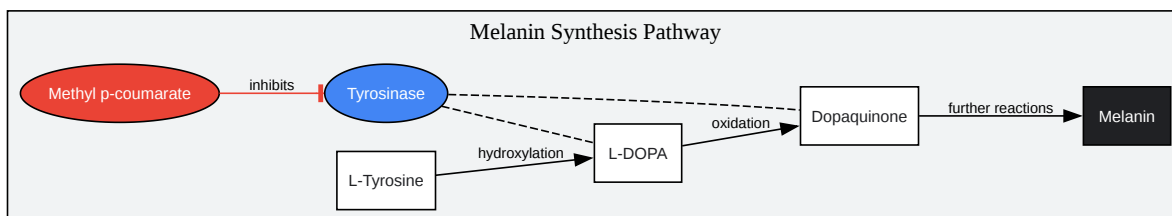
- Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- Microdilution Plate Preparation:
  - Perform serial two-fold dilutions of **methyl p-coumarate** in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.25 to 128  $\mu\text{g/mL}$ .
  - Include a drug-free well (growth control) and an uninoculated well (sterility control).
- Inoculation and Incubation:
  - Add the prepared fungal inoculum to each well.
  - Incubate the plate at  $35^\circ\text{C}$  for 24-48 hours.
- MIC Determination:
  - The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically  $\geq 50\%$  reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

## Signaling Pathways and Mechanisms of Action

### Anti-inflammatory Signaling Pathway

**Methyl p-coumarate** mitigates inflammation primarily by inhibiting the NF- $\kappa$ B and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This allows the NF- $\kappa$ B p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **Methyl p-coumarate** can inhibit the phosphorylation of I $\kappa$ B $\alpha$ , thereby preventing NF- $\kappa$ B translocation and activation.





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## References

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